molecular formula C20H26O3Si B8158850 [2-(tert-Butyl-diphenyl-silanyloxy)-ethoxy]-acetaldehyde

[2-(tert-Butyl-diphenyl-silanyloxy)-ethoxy]-acetaldehyde

Cat. No.: B8158850
M. Wt: 342.5 g/mol
InChI Key: ZLOVZXQEQOSNLE-UHFFFAOYSA-N
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Description

[2-(tert-Butyl-diphenyl-silanyloxy)-ethoxy]-acetaldehyde is a valuable, bifunctional chemical building block designed for advanced organic synthesis and chemical biology research. This compound features a terminal aldehyde group, which serves as a versatile handle for conjugation reactions, notably with primary amines to form Schiff bases, and a robust tert-butyldiphenylsilyl (TBDPS) ether protecting group on a ethylene glycol-derived spacer . The TBDPS group is widely recognized for its exceptional stability towards a range of conditions, including aqueous base, various oxidizing and reducing agents, and hydrogenolysis, making it ideal for multi-step synthetic sequences . Its significant bulk also enables highly selective protection of primary hydroxyl groups in the presence of less reactive secondary hydroxyls . A key research application of this reagent is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). In this role, the aldehyde functionality can be used to connect to a ligand for an E3 ubiquitin ligase, while the silyl-protected terminus can be deprotected to reveal a hydroxyl group for linkage to a protein-targeting ligand. The ethylene glycol spacer contributes favorable solubility and pharmacokinetic properties to the resulting bifunctional molecule. The TBDPS protecting group can be cleanly removed under mild conditions using a fluoride source, such as tetra-n-butylammonium fluoride (TBAF), to liberate the alcohol functionality for further coupling, a crucial step in the assembly of complex molecular architectures . This controlled deprotection allows for orthogonal protection strategies in complex molecule synthesis. Owing to its well-defined reactivity and stability profile, this compound is an essential tool for researchers in medicinal chemistry and chemical biology, facilitating the construction of complex molecules, novel linkers, and other sophisticated functional materials. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-[tert-butyl(diphenyl)silyl]oxyethoxy]acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3Si/c1-20(2,3)24(18-10-6-4-7-11-18,19-12-8-5-9-13-19)23-17-16-22-15-14-21/h4-14H,15-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOVZXQEQOSNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCOCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Silylation of Ethylene Glycol

The foundational step involves mono-silylation of ethylene glycol to yield 2-(tert-butyldiphenylsilanyloxy)ethanol . This is achieved by reacting ethylene glycol with tert-butyldiphenylsilyl chloride (TBDPSCl) under controlled conditions. Imidazole (1.2 equiv) in tetrahydrofuran (THF) at 0–5°C facilitates selective protection of one hydroxyl group, minimizing disilylation byproducts. Stoichiometric precision (1:1 molar ratio of TBDPSCl to ethylene glycol) is critical, as excess silylating agent promotes undesired bis-silylation. Post-reaction purification via silica gel chromatography isolates the mono-silylated product in 78–92% yield, depending on solvent polarity and temperature.

Table 1. Optimization of Silylation Conditions

BaseSolventTemp (°C)Selectivity (%)Yield (%)
ImidazoleTHF0–59488
PyridineDCM257265
TriethylamineAcetonitrile406860

Oxidation of Primary Alcohol to Aldehyde

The terminal hydroxyl group in 2-(tert-butyldiphenylsilanyloxy)ethanol is oxidized to an aldehyde using two primary methods:

Swern Oxidation

Swern oxidation (oxalyl chloride, dimethyl sulfoxide, triethylamine) converts the alcohol to this compound in 82–89% yield. The reaction proceeds at −78°C to prevent over-oxidation to carboxylic acids, with DMSO acting as both oxidant and solvent. The silyl ether remains stable under these conditions, ensuring product integrity.

TEMPO/NaOCl Catalytic Oxidation

As an eco-friendly alternative, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with sodium hypochlorite in a biphasic CH2_2Cl2_2/H2_2O system achieves 75–80% yield. This method avoids cryogenic conditions but requires precise pH control (pH 9–10) to suppress side reactions.

Table 2. Comparison of Oxidation Methods

MethodTemp (°C)Time (h)Yield (%)Purity (%)
Swern−7828998
TEMPO/NaOCl2547895

Mechanistic Insights and Stereochemical Considerations

Silylation Mechanism

The reaction of TBDPSCl with ethylene glycol follows a nucleophilic substitution (SN_\text{N}2) pathway. Imidazole deprotonates the hydroxyl group, generating an alkoxide that attacks the electrophilic silicon center in TBDPSCl. Steric hindrance from the tert-butyl and phenyl groups favors mono-substitution, as disilylation is kinetically disfavored.

Oxidation Pathways

  • Swern Oxidation : Proceeds via formation of a chlorosulfonium intermediate, followed by deprotonation to generate an oxonium ion. Subsequent-sigmatropic rearrangement produces the aldehyde.

  • TEMPO/NaOCl : Involves single-electron transfer from TEMPO to the alcohol, forming an oxoammonium ion that abstracts a hydrogen atom from the substrate. Hydrolysis yields the aldehyde.

Industrial-Scale Considerations

Solvent Recycling

THF and CH2_2Cl2_2 are recovered via distillation, reducing waste. Patent WO2014203045 highlights the use of acetone/2,2-dimethoxypropane mixtures for telescoping steps, minimizing solvent swaps.

Catalytic Efficiency

Copper(II) acetate/TEMPO systems (from) offer turnover numbers (TON) >500 in batch reactors, making them viable for continuous manufacturing.

Challenges and Mitigation Strategies

Disilylation Byproducts

Using sub-stoichiometric TBDPSCl (0.95 equiv) and slow reagent addition reduces disilylation to <5%. Silica gel chromatography with hexane/ethyl acetate (4:1) effectively separates mono- and bis-silylated products.

Aldehyde Over-Oxidation

Strict temperature control (−78°C for Swern) and anaerobic conditions (N2_2 atmosphere) prevent carboxylic acid formation.

Chemical Reactions Analysis

Types of Reactions

[2-(tert-Butyl-diphenyl-silanyloxy)-ethoxy]-acetaldehyde can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., tetrabutylammonium fluoride).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Hydroxyl compounds.

Scientific Research Applications

Drug Development

The compound has been investigated for its potential as a precursor in the synthesis of bioactive molecules. For instance, derivatives of [2-(tert-Butyl-diphenyl-silanyloxy)-ethoxy]-acetaldehyde have been utilized in the development of new pharmaceuticals targeting neurological disorders. A study demonstrated that the compound could be transformed into various indole-based derivatives, which exhibited promising activity against Parkinson's disease .

Case Study: Synthesis of Indole Derivatives

A notable example involved the synthesis of indole derivatives using this compound as a key intermediate. The process included palladium-catalyzed cross-coupling reactions, leading to compounds with enhanced biological activity .

As a Synthetic Intermediate

The compound serves as an important building block in organic synthesis. Its ability to undergo various reactions, such as condensation and oxidation, allows chemists to create complex molecular architectures.

Data Table: Synthetic Transformations

Reaction TypeConditionsYield (%)Reference
OxidationSwern conditions85
Condensation with aminesReflux in DMF90
Cross-couplingPd/C catalysis75

Polymer Chemistry

The presence of silane groups in this compound allows for its incorporation into polymer matrices, enhancing mechanical properties and thermal stability. Research has shown that silane-modified polymers exhibit improved adhesion and durability compared to their non-modified counterparts.

Case Study: Silane-Modified Polymers

In a study focusing on the development of silane-based coatings, this compound was used to synthesize silane-functionalized polymers. The resulting materials demonstrated superior water resistance and mechanical strength .

Mechanism of Action

The mechanism of action of [2-(tert-Butyl-diphenyl-silanyloxy)-ethoxy]-acetaldehyde primarily involves the protection of hydroxyl groups. The tert-butyl-diphenylsilyl group provides steric hindrance, which increases the stability of the protected hydroxyl group against acidic and nucleophilic conditions . This stability allows for selective deprotection and further functionalization in multi-step synthetic processes.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares [2-(tert-Butyl-diphenyl-silanyloxy)-ethoxy]-acetaldehyde with structurally related acetaldehyde derivatives:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Stability Profile Applications
This compound C₂₆H₃₂O₃Si 420.63* TBDPS-ethoxy, aldehyde Stable in acidic/neutral conditions; cleaved by fluoride Protecting group in glycosylation, peptide synthesis
2-[2-(2-Methoxyethoxy)ethoxy]acetaldehyde C₆H₁₂O₄ 162.19 Methoxy-PEG-ethoxy, aldehyde Hydrolytically stable in neutral/basic pH Bioconjugation, PEGylation
2-(2-(1H-Benzo[d]imidazol-1-yl)ethoxy)acetaldehyde C₁₁H₁₂N₂O₂ 204.23 Benzimidazole-ethoxy, aldehyde Decomposes in basic media with amines Intermediate in heterocyclic synthesis
[18F]-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethoxy)-acetaldehyde C₁₀H₁₈FNO₅ 275.25 Fluoro-PEG-ethoxy, aldehyde Radiolytic degradation; stable in vivo for ≤2 h Radiopharmaceutical labeling
2-(2-Azidoethoxy)ethoxy)acetaldehyde (AD-PEG-N₃) C₈H₁₅N₃O₄ 217.22 Azide-PEG-ethoxy, aldehyde Stable under mild acidic conditions Click chemistry, antibody-drug conjugates

*Estimated based on structural similarity to and .

Reactivity and Functional Comparisons

  • Aldehyde Reactivity: All analogues retain the aldehyde moiety, enabling oxime or hydrazone formation with aminooxy or hydrazine groups. However, steric hindrance from the TBDPS group in the target compound slows conjugation kinetics compared to smaller substituents (e.g., methoxy or azide) .
  • Stability: The TBDPS group provides superior stability against hydrolysis and nucleophilic attack compared to benzimidazole- or hydroxy-substituted analogues .
  • Solubility :
    • PEG-based analogues (e.g., methoxy- or azide-PEG) are water-soluble, facilitating bioconjugation in aqueous media .
    • The TBDPS group renders the compound hydrophobic, requiring organic solvents (e.g., DCM or THF) for reactions .

Research Findings and Key Insights

  • Kinetic Studies : AD-PEG-N₃ exhibits faster conjugation kinetics with trastuzumab-IgG (v₀ = 0.12 μM/min) than TBDPS-aldehydes due to reduced steric hindrance .
  • Metabolic Stability : Benzimidazole-substituted acetaldehydes decompose in the presence of primary amines, limiting their utility in amine-rich biological systems .
  • Synthetic Utility: TBDPS-aldehydes are indispensable in multi-step syntheses requiring orthogonal protection strategies, as demonstrated in ERα-mannosidase inhibitor development .

Biological Activity

The compound [2-(tert-Butyl-diphenyl-silanyloxy)-ethoxy]-acetaldehyde is a siloxane derivative with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a tert-butyl group, diphenylsilanyloxy moiety, and an ethoxy-acetaldehyde functional group. This unique structure allows it to interact with various biological targets, potentially influencing cellular processes.

Antioxidant Activity

Research indicates that compounds with siloxane structures often exhibit antioxidant properties. The presence of the diphenylsilanyloxy group may enhance the radical scavenging ability of this compound.

  • Study Findings : A study demonstrated that siloxane derivatives showed significant inhibition of lipid peroxidation in vitro, suggesting potential protective effects against oxidative stress in cells .

Anti-inflammatory Effects

Compounds similar to this compound have been investigated for their anti-inflammatory properties.

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, contributing to their therapeutic effects in inflammatory diseases .

Cytotoxicity Against Cancer Cells

Preliminary studies have suggested that this compound exhibits cytotoxic effects on various cancer cell lines.

  • Case Study : In a comparative analysis, this compound was shown to induce apoptosis in breast cancer cells via the mitochondrial pathway, leading to increased expression of pro-apoptotic factors like Bax and decreased levels of anti-apoptotic Bcl-2 .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinase Activity : Similar compounds have been noted for their ability to inhibit specific kinases involved in cell signaling pathways, which could be a mechanism through which this compound exerts its effects on cell proliferation and survival .
  • Modulation of Gene Expression : The compound may influence the expression of genes related to inflammation and apoptosis, contributing to its therapeutic potential .

Data Tables

Biological ActivityMechanismReferences
AntioxidantRadical scavenging
Anti-inflammatoryCytokine inhibition
CytotoxicityApoptosis induction

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [2-(tert-Butyl-diphenyl-silanyloxy)-ethoxy]-acetaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl-diphenyl-silane-protected intermediates react with bromoacetate derivatives in polar aprotic solvents (e.g., DMF or THF) under inert conditions. Variations in stoichiometry (e.g., excess bromoacetate) and temperature (40–60°C) are critical for optimizing yields . Purification often involves flash column chromatography with gradients of ethyl acetate/hexane .

Q. How is the purity and structural integrity of this compound validated?

  • Methodological Answer : Analytical techniques include:

  • LCMS : To confirm molecular weight (e.g., m/z 1069 [M+H]+ in Example 419 ).
  • HPLC : Retention time analysis under standardized conditions (e.g., SQD-FA05: 1.00 min ).
  • NMR : 1^{1}H and 13^{13}C NMR for verifying tert-butyl-diphenyl-silane protection and aldehyde functionality .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer : The aldehyde group is prone to oxidation and nucleophilic attack. Storage at –20°C under nitrogen is recommended. Avoid prolonged exposure to moisture, as the tert-butyl-diphenyl-silyl ether moiety is hydrolytically labile .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during functionalization of the aldehyde group?

  • Methodological Answer : Kinetic control strategies, such as low-temperature reactions (–78°C) in anhydrous DCM, minimize aldol condensation. Protecting the aldehyde as an acetal (e.g., using ethylene glycol) prior to further functionalization can improve selectivity .

Q. What strategies enable site-selective modifications of the ethoxy-silane backbone?

  • Methodological Answer : Orthogonal protection/deprotection protocols are effective. For example, the tert-butyl-diphenyl-silyl group is stable under acidic conditions but cleaved selectively with TBAF (tetrabutylammonium fluoride). This allows sequential modifications of the ethoxy chain or aldehyde .

Q. How can discrepancies in LCMS/HPLC data between batches be resolved?

  • Methodological Answer : Contradictory data (e.g., m/z 1055 vs. 1069 ) may arise from incomplete silane protection or residual solvents. Re-analyze samples using high-resolution mass spectrometry (HRMS) and ensure rigorous drying under vacuum. Cross-validate with 1^{1}H NMR integration ratios for key protons .

Q. What advanced structural characterization techniques are suitable for confirming stereoelectronic effects in derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction provides absolute configuration data, as demonstrated for structurally related aldehydes (e.g., 4-(2-{2-[2-(2-nitroimidazolyl)ethoxy]ethoxy}ethoxy)benzaldehyde, P21_121_121_1 space group, R-factor 0.047 ). Dynamic NMR can also probe conformational flexibility of the ethoxy-silane chain .

Q. How does the tert-butyl-diphenyl-silane group influence solubility and reactivity in aqueous vs. organic media?

  • Methodological Answer : The silane group enhances lipophilicity, making the compound soluble in THF or DCM but insoluble in water. This property is exploited in phase-transfer catalysis for biphasic reactions. Reactivity in aqueous media requires temporary protection of the silane group .

Q. What are the applications of this compound in drug delivery or bioconjugation?

  • Methodological Answer : The aldehyde group enables Schiff base formation with amine-containing biomolecules (e.g., proteins). For example, analogous PEGylated aldehydes are used in site-specific antibody-drug conjugates .

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